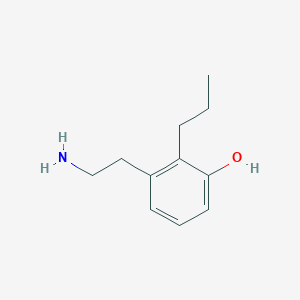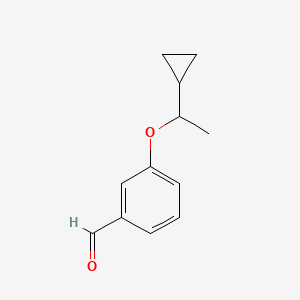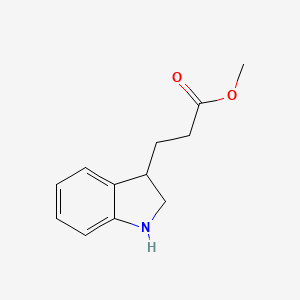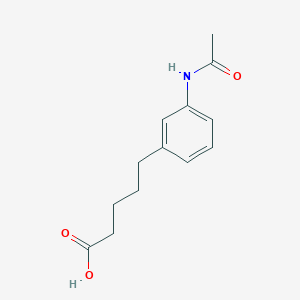
3-(2-Aminoethyl)-2-propylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-2-propylphenol is an organic compound that belongs to the class of phenols It features a phenolic ring substituted with a propyl group and an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-propylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-propylphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-propylphenol and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-2-propylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
3-(2-Aminoethyl)-2-propylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-2-propylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenolic group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tryptamine: 3-(2-Aminoethyl)indole, a neurotransmitter with structural similarity.
Serotonin: 5-Hydroxytryptamine, another neurotransmitter with a similar aminoethyl side chain.
Melatonin: 5-Methoxy-N-acetyltryptamine, a hormone involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-2-propylphenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties. Unlike tryptamine and serotonin, which have indole rings, this compound has a phenolic ring, leading to different reactivity and interaction profiles.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-2-propylphenol |
InChI |
InChI=1S/C11H17NO/c1-2-4-10-9(7-8-12)5-3-6-11(10)13/h3,5-6,13H,2,4,7-8,12H2,1H3 |
InChI 键 |
QTODGZFLHZZMII-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC=C1O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)






![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)

